N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide: is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization to introduce the cyclohexyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives with different substituents. Examples include:
- N-cyclohexyl-2-[{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}(3-methylbenzyl)amin .
- 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives .
Uniqueness
N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C30H37N3O2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C30H37N3O2/c1-20-13-15-21(16-14-20)29-28-24(17-30(2,3)18-26(28)34)32-23-11-7-8-12-25(23)33(29)19-27(35)31-22-9-5-4-6-10-22/h7-8,11-16,22,29,32H,4-6,9-10,17-19H2,1-3H3,(H,31,35) |
InChI Key |
IYLPILRVPJPPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)NC5CCCCC5 |
Origin of Product |
United States |
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